Ac-DEVD-AMC

Übersicht

Beschreibung

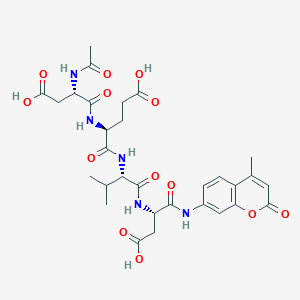

Ac-DEVD-AMC is a fluorogenic substrate for caspase-3 and can be used to continuously measure the activity of caspase-3 in cell extracts, using a fluorometer or fluorescence microplate reader . It is a peptide sequence containing four amino acids and a fluorescent group, which can be used to monitor the activity of caspase-3 in cells .

Synthesis Analysis

The synthesis of Ac-DEVD-AMC is typically carried out by solid-phase synthesis . The synthesis involves iterative PyBOP-mediated couplings and Fmoc deprotections . This method is rapid, operationally simple, and can be used to generate over 1 g of product at a fraction of the cost of the commercial substrate .

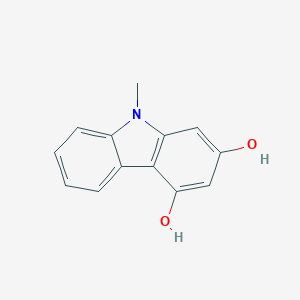

Molecular Structure Analysis

The molecular structure of Ac-DEVD-AMC is represented by the molecular formula C30H37N5O13 .

Chemical Reactions Analysis

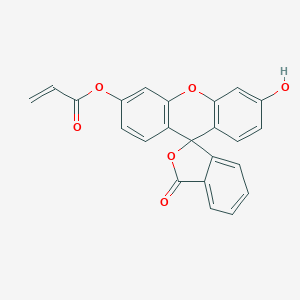

Ac-DEVD-AMC is a substrate that can be specifically cleaved by caspase-3 . The cleavage of Ac-DEVD-AMC by caspase-3 results in the release of the fluorescent 7-amino-4-methylcoumarin (AMC), which can be detected by fluorescence .

Physical And Chemical Properties Analysis

Ac-DEVD-AMC has a molecular weight of 675.64 . More detailed physical and chemical properties can be found on databases like PubChem .

Wissenschaftliche Forschungsanwendungen

Caspase-3 Fluorogenic Substrate

Ac-DEVD-AMC is a synthetic tetrapeptide fluorogenic substrate for Caspase-3 . The peptide sequence is based on the PARP cleavage site at Asp-216 for caspase-3 . It is used to continuously measure the activity of caspase-3 in cell extracts, using a fluorometer or fluorescence microplate reader .

Apoptosis Research

The Ac-DEVD-AMC substrate is used in apoptosis research. It is cleaved by apoptotic cell lysate but not by the non-apoptotic lysate . This makes it a valuable tool for studying the mechanisms of apoptosis and the role of caspase-3 in this process.

Protease Assay

Ac-DEVD-AMC is used in protease assays . When Ac-DEVD-AMC is treated with pure and active Caspase-3 or apoptotic cell lysates, AMC is released . The release of AMC can be monitored in a spectrofluorometer at an excitation wavelength of 380 nm and an emission wavelength range of 430-460 nm .

Cancer Research

In cancer research, Ac-DEVD-AMC is used to study the role of caspase-3 in cancer cell death . It can help researchers understand how cancer cells evade apoptosis and develop strategies to induce apoptosis in cancer cells.

Drug Discovery

Ac-DEVD-AMC is used in drug discovery as a tool to screen for potential drugs that can induce apoptosis in cancer cells . Compounds that increase the cleavage of Ac-DEVD-AMC could potentially be developed into drugs that induce apoptosis in cancer cells.

Biochemical Studies

In biochemical studies, Ac-DEVD-AMC is used to study the kinetics of caspase-3 . It has been reported to have linear Michaelis-Menton kinetics with a Km of 10 µM for Caspase-3 .

Safety And Hazards

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N5O13/c1-13(2)26(35-27(44)18(7-8-22(37)38)33-29(46)19(11-23(39)40)31-15(4)36)30(47)34-20(12-24(41)42)28(45)32-16-5-6-17-14(3)9-25(43)48-21(17)10-16/h5-6,9-10,13,18-20,26H,7-8,11-12H2,1-4H3,(H,31,36)(H,32,45)(H,33,46)(H,34,47)(H,35,44)(H,37,38)(H,39,40)(H,41,42)/t18-,19-,20-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZSTTDFHZHSCA-RNVDEAKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N5O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

675.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-DEVD-AMC | |

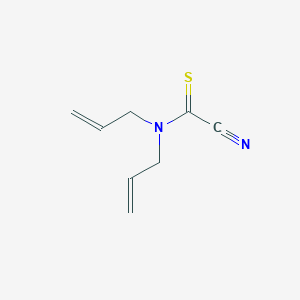

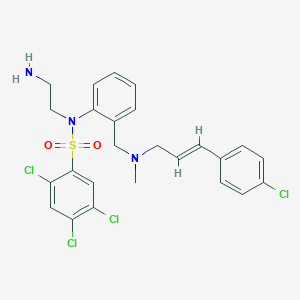

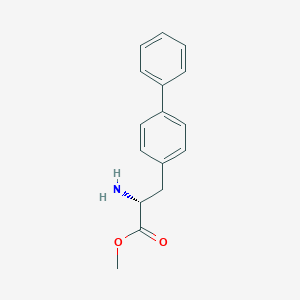

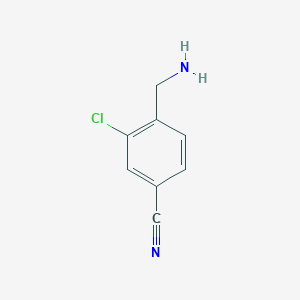

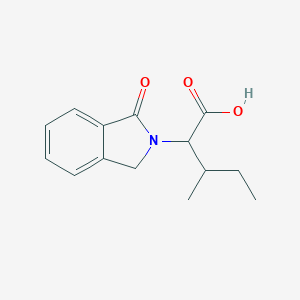

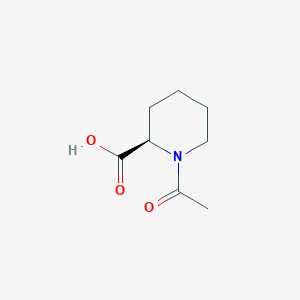

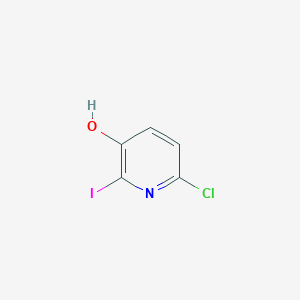

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methylamino]undecanoic acid](/img/structure/B60925.png)

![N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine](/img/structure/B60953.png)